![molecular formula C23H21NO3 B14241815 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- CAS No. 330555-60-7](/img/structure/B14241815.png)
2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- is a chiral oxazolidinone derivative. Oxazolidinones are a class of five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their structure. This specific compound is notable for its use in various synthetic organic chemistry applications, particularly as a chiral auxiliary in stereoselective transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- typically involves the reaction of a suitable oxazolidinone precursor with triphenylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into different oxazolidinone derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where the triphenylmethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinone derivatives, which can be further utilized in synthetic organic chemistry for the preparation of more complex molecules .
Applications De Recherche Scientifique
2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- involves its role as a chiral auxiliary. It facilitates stereoselective transformations by providing a chiral environment that influences the outcome of the reaction. The molecular targets and pathways involved depend on the specific reaction and the desired product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar core structure but different functional groups.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Cycloserine: A second-line drug for tuberculosis with a different mechanism of action.
Uniqueness
2-Oxazolidinone, 5-[(triphenylmethoxy)methyl]-, (5S)- is unique due to its specific substitution pattern and its role as a chiral auxiliary in synthetic organic chemistry. This distinguishes it from other oxazolidinone derivatives primarily used as antibiotics .
Propriétés
Numéro CAS |
330555-60-7 |
|---|---|
Formule moléculaire |
C23H21NO3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(5S)-5-(trityloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H21NO3/c25-22-24-16-21(27-22)17-26-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2,(H,24,25)/t21-/m0/s1 |
Clé InChI |
NONOANCJDOAYFL-NRFANRHFSA-N |
SMILES isomérique |
C1[C@H](OC(=O)N1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1C(OC(=O)N1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


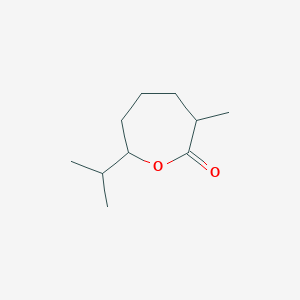
![Benzeneacetamide, N-[(1S)-1-methyl-3-phenylpropyl]-](/img/structure/B14241739.png)
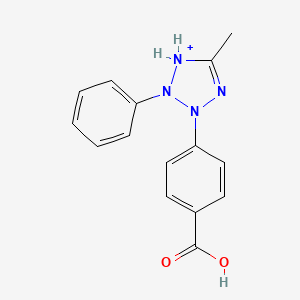
![[1,1'-Biphenyl]-4-ol, 4'-(undecyloxy)-](/img/structure/B14241762.png)

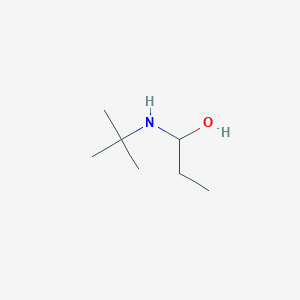
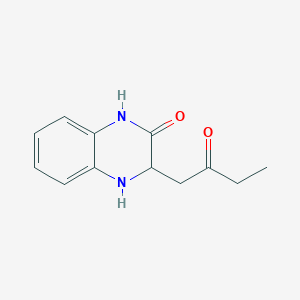
![(3R,4R)-1-Benzyl-3,4-bis[(propan-2-yl)sulfanyl]pyrrolidine](/img/structure/B14241783.png)
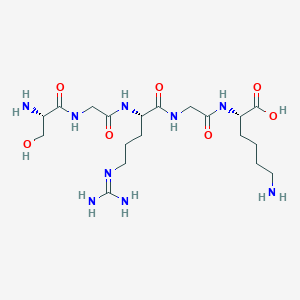

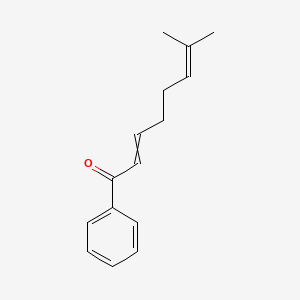
![Bicyclo[2.2.1]heptane-2,3-dicarbonyl dichloride](/img/structure/B14241834.png)

![Dimethyl [6-(4-nitrophenyl)-3,5-dioxohexyl]propanedioate](/img/structure/B14241839.png)
